Cas no 81-96-9 (14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one)
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Chemical and Physical Properties
Names and Identifiers
-
- 3-bromobenz(d,e)anthracen-7-one
- 3-Bromo-7H-Benz[De] Anthracen-7-One
- 3-Bromobenzanthrone
- 3-Bromo-7H-benz[de]anthracene-7-one
- 3-Bromo-7H-benzo[de]anthracen-7-one
- 3-bromobenzo[b]phenalen-7-one
- 3-Brom-benz[de]anthracen-7-on
- 3-Brom-benzanthron
- 3-Brombenzanthrone
- 3-Bromobenz(d,e)anthrone
- 7-Bromomesobenzanthrone
- 7H-Benz[de]anthracen-7-one,3-bromo
- Benzanthrone,3-bromo
- Bz 1-Brom-benzanthron
- EINECS 201-390-7
- 3-Bromobenz[de]anthracen-7-one
- Benzanthrone, 3-bromo-
- 7H-Benz[de]anthracen-7-one, 3-bromo-
- 3-Bromo-7H-benz(de)anthracen-7-one
- 7H-Benz[de]anthracen-7-one,3-bromo-
- 3DH9916FNO
- 3-Bromobenz(de)anthracen-7-one
- 7H-BENZ(de)ANTHRACEN-7-ONE, 3-BROMO-
- WVECFEIAZAKUNF-UHFFFAOYSA-N
- 7H-Benz[
- DS-3440
- 3-brombenz[de]anthracen-7-on
- AKOS001073212
- STK801556
- AE-641/00609011
- BBL010353
- UNII-3DH9916FNO
- Z56886929
- 3-Bromo-benzanthrone
- AC-11850
- SR-01000389293
- DTXSID9058860
- MFCD00021094
- NSC-13976
- 3-Bromo Benzanthrone
- WLN: L C6666 1A Q IVJ OE
- SCHEMBL1983882
- LS-27946
- A840227
- EU-0000135
- FT-0615196
- 7H-Benz[de]anthracene-7-one, 3-bromo-
- NSC13976
- F0266-1973
- EN300-235659
- BRN 1975512
- D97803
- 81-96-9
- NSC 13976
- 3-Bromo-7H-benz[de]anthracen-7-one
- 4-07-00-01820 (Beilstein Handbook Reference)
- 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
- SR-01000389293-1
- W-104192
- 3-Bromobenz[d,e]anthrone
- 3-Bromobenz[de]anthrone
- 3-Bromo-7H-benz[de]anthracen-7-one (ACI)
- NS00038161
- 3-Bromo-7H-benzo(de)anthracen-7-one
- DTXCID1048207
- 3-Bromobenz(de)anthrone
- DB-075800
- 14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one
-
- MDL: MFCD00021094
- Inchi: 1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
- InChI Key: WVECFEIAZAKUNF-UHFFFAOYSA-N
- SMILES: O=C1C2C3C(C=CC=2)=C(Br)C=CC=3C2C1=CC=CC=2
- BRN: 1975512
Computed Properties
- Exact Mass: 307.98400
- Monoisotopic Mass: 307.983678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Yellow acicular crystals
- Density: 1.4294 (rough estimate)
- Melting Point: 164-166°C
- Boiling Point: 483°C at 760 mmHg
- Flash Point: 136.3°C
- Refractive Index: 1.5130 (estimate)
- PSA: 17.07000
- LogP: 4.81370
- Solubility: Insoluble in water, soluble in concentrated sulfuric acid
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Security Information
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S22-S36/37
- RTECS:CX5077000
- Risk Phrases:R22
- TSCA:Yes
- Storage Condition:Warehouse ventilation and low temperature drying
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304718-5g |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one |
81-96-9 | 85% | 5g |
¥499.90 | 2023-09-04 | |
| Alichem | A229000356-500g |
3-Bromo-7H-benz[de]anthracene-7-one |
81-96-9 | 96% | 500g |
$299.60 | 2023-09-01 | |
| Alichem | A229000356-1000g |
3-Bromo-7H-benz[de]anthracene-7-one |
81-96-9 | 96% | 1000g |
$473.80 | 2023-09-01 | |
| TRC | B227806-100mg |
3-Bromo-7H-benz[de]anthracen-7-one |
81-96-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B227806-500mg |
3-Bromo-7H-benz[de]anthracen-7-one |
81-96-9 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B227806-1g |
3-Bromo-7H-benz[de]anthracen-7-one |
81-96-9 | 1g |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WY474-500g |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one |
81-96-9 | 96% | 500g |
2362CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WY474-10g |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one |
81-96-9 | 96% | 10g |
130CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WY474-25g |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one |
81-96-9 | 96% | 25g |
232CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WY474-100g |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one |
81-96-9 | 96% | 100g |
472CNY | 2021-05-08 |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Production Method 2
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Raw materials
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Preparation Products
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one
Recent Advances in the Study of 14-Bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one (CAS: 81-96-9)
The compound 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one (CAS: 81-96-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This polycyclic aromatic compound, characterized by its brominated tetracyclic framework, has been the subject of several cutting-edge studies aimed at elucidating its synthesis, biological activity, and mechanism of action.
Recent research has focused on optimizing the synthetic pathways for this compound, with a particular emphasis on improving yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic approach using palladium-mediated cross-coupling reactions, achieving a 78% yield under mild conditions. This advancement is critical for scaling up production for further pharmacological testing.
In terms of biological activity, preliminary in vitro studies have revealed that 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one exhibits potent inhibitory effects against certain kinase enzymes implicated in cancer cell proliferation. Specifically, it showed IC50 values in the nanomolar range against EGFR and VEGFR-2, suggesting its potential as a multi-targeted kinase inhibitor. These findings were corroborated by molecular docking studies, which highlighted the compound's ability to bind to the ATP-binding sites of these kinases.
Further investigations into the compound's pharmacokinetic properties have been conducted to assess its suitability as a drug candidate. A recent pharmacokinetic study in rodent models reported favorable absorption and distribution profiles, with a half-life of approximately 6 hours and good oral bioavailability. However, challenges remain in addressing its metabolic stability, as cytochrome P450-mediated oxidation was observed in liver microsome assays.
The toxicity profile of 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one has also been evaluated in acute and sub-chronic studies. While the compound demonstrated acceptable safety margins at therapeutic doses, some hepatotoxicity was noted at higher concentrations, prompting the need for structural modifications to improve its safety profile.
Looking ahead, researchers are exploring the potential of this compound in combination therapies, particularly with existing chemotherapeutic agents. Early results from synergy studies indicate that it may enhance the efficacy of drugs like paclitaxel and doxorubicin while potentially reducing their associated side effects. Additionally, efforts are underway to develop derivatives with improved selectivity and reduced off-target effects.
In conclusion, 14-bromotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one represents a promising scaffold for drug development, particularly in oncology. While challenges remain in optimizing its pharmacological properties, the recent advancements in its synthesis and biological evaluation provide a solid foundation for future research and potential clinical translation.
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